Butyl (chloroacetyl)carbamate

Description

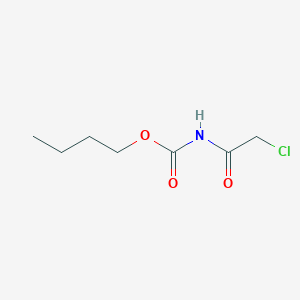

Butyl (chloroacetyl)carbamate is a carbamate derivative featuring a butyl group, a carbamate linkage (–NH–CO–O–), and a chloroacetyl substituent (–CO–CH₂Cl). Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and tunable reactivity. The chloroacetyl group introduces electrophilic character, enhancing reactivity toward nucleophiles, which may be leveraged in prodrug design or polymer crosslinking. However, direct data on its physical properties (e.g., solubility, melting point) are sparse in the provided evidence, necessitating comparisons with structural analogs .

Properties

CAS No. |

63167-08-8 |

|---|---|

Molecular Formula |

C7H12ClNO3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

butyl N-(2-chloroacetyl)carbamate |

InChI |

InChI=1S/C7H12ClNO3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-5H2,1H3,(H,9,10,11) |

InChI Key |

GGWNCNHFFIVRPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl (chloroacetyl)carbamate typically involves the reaction of butylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamic acid to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl (chloroacetyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloroacetyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butylamine and chloroacetic acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine yields a substituted carbamate.

Hydrolysis: The major products are butylamine and chloroacetic acid.

Scientific Research Applications

Butyl (chloroacetyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl (chloroacetyl)carbamate involves the formation of a covalent bond with the target molecule. The chloroacetyl group reacts with nucleophilic sites on the target, leading to the formation of a stable carbamate linkage. This covalent modification can alter the activity of the target molecule, making it useful in various applications .

Comparison with Similar Compounds

Structural and Solubility Comparisons

The aqueous solubility of carbamates is influenced by alkyl chain length, branching, and substituents. Data from Handbook of Aqueous Solubility Data reveal the following trends for unsubstituted butyl carbamates:

| Compound | Solubility (Unit Not Specified) | Alkyl Group | Substituent |

|---|---|---|---|

| n-Butyl carbamate | 511 | n-Butyl | None |

| iso-Butyl carbamate | 512 | iso-Butyl | None |

| tert-Butyl carbamate | 510 | tert-Butyl | None |

| Butyl (chloroacetyl)carbamate | Not Reported | Butyl | Chloroacetyl |

Key Observations :

Reactivity and Stability

- Chloroacetyl Substituent: The electron-withdrawing chlorine atom enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by amines or thiols). This contrasts with non-halogenated carbamates, which are less reactive .

- Crystalline Stability: A study on tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate highlights how substituents like pyridinyl groups stabilize crystal lattices via hydrogen bonding . The chloroacetyl group in this compound may similarly influence packing efficiency, though its impact on melting points or thermal stability remains unquantified.

Data Gaps and Future Research Needs

- Solubility and Thermodynamic Data : Experimental measurements for this compound are critical for applications in drug formulation or synthesis.

- Toxicological Profiling : Comparative studies with analogs like 3,4-dichlorophenyl carbamates could clarify its safety profile.

- Reactivity Studies : Kinetic analyses of its reactions with nucleophiles would elucidate its utility in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.